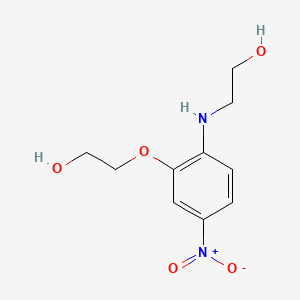

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Description

HC Yellow No. 4 is a C-nitro compound.

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c13-4-3-11-9-2-1-8(12(15)16)7-10(9)17-6-5-14/h1-2,7,11,13-14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNENOUKIPPERMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCCO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Record name | HC YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021458 | |

| Record name | HC Yellow 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Canary yellow fluffy powder. (NTP, 1992), Bright yellow solid; [CAMEO] | |

| Record name | HC YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC Yellow 4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | HC YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59820-43-8 | |

| Record name | HC YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC Yellow 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59820-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Yellow No. 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059820438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[[2-(2-hydroxyethoxy)-4-nitrophenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC YELLOW NO. 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N97D5G157 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

284 to 291 °F (NTP, 1992) | |

| Record name | HC YELLOW 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20454 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also widely known by its cosmetic industry name HC Yellow No. 4, is a synthetic organic compound.[1][2] Primarily utilized as a semi-permanent hair colorant, its chemical structure, characterized by a nitrophenyl group attached to an aminoethanol moiety, has made it a subject of extensive toxicological evaluation.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and detailed toxicological data. While its pharmacological applications are not well-documented, this guide aims to consolidate the existing scientific knowledge to serve as a foundational resource for researchers in toxicology, cosmetic science, and potentially for those exploring the biological activities of nitroaromatic compounds.

Chemical and Physical Properties

This compound is a canary yellow, fluffy powder.[4][5] It is sparingly soluble in water but soluble in ethanol and acetone.[3] The compound may be sensitive to prolonged exposure to light.[4]

Chemical Structure and Identifiers

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Synonyms | HC Yellow No. 4, N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol | [3][4] |

| CAS Number | 59820-43-8 | [6] |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [4] |

| Molecular Weight | 242.23 g/mol | [4] |

| InChI Key | PNENOUKIPPERMY-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])NCCO)OCCO |

Physical Properties

| Property | Value | Reference |

| Appearance | Canary yellow fluffy powder | [4][5] |

| Melting Point | 140-147 °C (284-297 °F) | [3] |

| Solubility | Water: < 0.1 mg/mL at 20.5 °C | [4] |

| logP | 0.3 | [4] |

Synthesis

A common method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with 2-chloroethanol in the presence of a base.[6]

Experimental Protocol: Synthesis of HC Yellow No. 4

Materials:

-

2-amino-5-nitrophenol

-

2-chloroethanol

-

Sodium hydroxide (or other suitable base)

-

Solvent (e.g., water or an organic solvent)

Procedure:

-

Dissolve 2-amino-5-nitrophenol in a suitable solvent in a reaction vessel.

-

Add the base to the solution.

-

Slowly add 2-chloroethanol to the reaction mixture.

-

Heat the mixture and maintain it at a specific temperature for a set duration to allow the reaction to proceed.

-

After the reaction is complete, cool the mixture.

-

The product can then be isolated and purified using standard techniques such as filtration, washing, and drying.[6]

Note: The specific reaction conditions, such as temperature, time, and solvent, can be optimized to improve the yield and purity of the final product.

Biological Activity and Toxicology

The biological activity of this compound has been primarily investigated in the context of its safety as a cosmetic ingredient. There is limited information on its pharmacological effects, such as enzyme inhibition or receptor binding.

Acute Toxicity

Oral LD50 studies in rats have been conducted, with varying results. One study reported an LD50 between 1250 and 5000 mg/kg, while another found no mortalities at 5 g/kg.[6] Symptoms of acute toxicity at high doses can include yellow coloration of the skin and mucosae.[6]

| Species | Route | LD50 | Reference |

| Rat (Sprague-Dawley) | Oral | > 5 g/kg | [6] |

| Rat (Sprague-Dawley) | Oral | 1250 - 5000 mg/kg | [6] |

Dermal Absorption

Studies using human skin in diffusion cells have shown that dermal absorption of HC Yellow No. 4 is low. In one study with a commercial hair dye product containing 1% radiolabeled HC Yellow No. 4, only a small fraction was recovered in the receptor fluid and the skin.[6]

Genotoxicity

HC Yellow No. 4 has been shown to be mutagenic in several assays.[1][3][6]

-

Ames Test: It induced mutations in Salmonella typhimurium.[3]

-

In vitro Mammalian Cell Assays: It induced an increase in chromosome aberrations in mammalian cells.[7] There are also indications of an aneugenic potential.[7]

-

In vivo Assays: It induced sex-linked recessive lethal mutations in Drosophila melanogaster when injected, but not when administered through feeding.[3]

| Assay | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Positive | [3] |

| Chromosome Aberration | Mammalian Cells (in vitro) | Positive | [7] |

| Sex-Linked Recessive Lethal | Drosophila melanogaster (injection) | Positive | [3] |

| Sex-Linked Recessive Lethal | Drosophila melanogaster (feeding) | Negative | [3] |

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice.

-

Rats: There was equivocal evidence of carcinogenic activity in male F344/N rats based on an increased incidence of pituitary gland adenomas.[3][4] No evidence of carcinogenic activity was found in female F344/N rats.[4]

-

Mice: No evidence of carcinogenic activity was found in male or female B6C3F1 mice.[4]

The International Agency for Research on Cancer (IARC) has classified HC Yellow No. 4 as Group 3: Not classifiable as to its carcinogenicity to humans.[3][4]

| Species | Sex | Finding | Reference |

| Rat (F344/N) | Male | Equivocal evidence (pituitary gland adenomas) | [3][4] |

| Rat (F344/N) | Female | No evidence | [4] |

| Mouse (B6C3F1) | Male | No evidence | [4] |

| Mouse (B6C3F1) | Female | No evidence | [4] |

Reproductive and Developmental Toxicity

Some feeding studies in rats have reported fetal toxicity.[1][6] High doses administered to male rats in feed for an extended period resulted in decreased fertility and testicular atrophy.[6]

Spectroscopic Data

Conclusion

This compound (HC Yellow No. 4) is a well-characterized compound from a chemical and toxicological standpoint, primarily due to its use in the cosmetics industry. Its synthesis is straightforward, and its physical properties are well-documented. The extensive toxicological data available provides a solid foundation for safety assessment. However, there is a significant gap in the literature regarding its potential pharmacological activities. For researchers in drug development, this compound could serve as a starting point for exploring the structure-activity relationships of nitroaromatic compounds, although its known genotoxic properties would be a critical consideration for any therapeutic application. Further research is needed to elucidate any potential interactions with biological targets that could be of pharmacological interest.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. HC Yellow No. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HC YELLOW NO. 4 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. HC Yellow 4 | C10H14N2O5 | CID 62158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(59820-43-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. cir-safety.org [cir-safety.org]

- 7. ec.europa.eu [ec.europa.eu]

In-Depth Technical Guide: 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (CAS 59820-43-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and toxicological profile of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also known as HC Yellow No. 4. This compound is primarily utilized as a direct dye in semi-permanent hair coloring formulations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 59820-43-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [1][4][5] |

| Molecular Weight | 242.23 g/mol | [1][4][5] |

| Appearance | Canary yellow fluffy powder | [1][2][3] |

| Melting Point | 142-145 °C | [1][6][7] |

| Boiling Point | 385.05 °C (estimate) | [1][7][8] |

| Solubility | Insoluble in water; Partially soluble in ethanol. | [1][2][9] |

Spectroscopic and Chromatographic Data

| Technique | Status |

| ¹H-NMR Spectroscopy | Data reported, but spectrum not available.[3] |

| ¹³C-NMR Spectroscopy | Data reported, but spectrum not available.[3] |

| Infrared (IR) Spectroscopy | Data reported, but spectrum not available.[1] |

| UV-Vis Spectroscopy | Data reported, but spectrum not available.[1] |

| Mass Spectrometry | No specific data found. |

| High-Performance Liquid Chromatography (HPLC) | Method used for purity analysis.[3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature. However, a general manufacturing process is described in patents and safety assessment reports.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with 2-chloroethanol in the presence of a base.[1][10] A Chinese patent describes a two-step process:

-

Hydroxyethylation of 2-amino-5-nitrophenol: 2-amino-5-nitrophenol is reacted with a hydroxyethylation reagent (such as ethylene chlorohydrin) in the presence of an alkali and a solvent at elevated temperature and pressure to yield 2-(3-nitro-6-aminophenoxy)ethanol.[10]

-

Condensation and Hydrolysis: The intermediate, 2-(3-nitro-6-aminophenoxy)ethanol, is then reacted with chloroethyl chloroformate in the presence of a catalyst, followed by condensation and hydrolysis to obtain the final product.[10]

Note: This is a generalized description. Specific reaction conditions, such as stoichiometry, temperature, pressure, and purification methods, would require optimization for laboratory-scale synthesis.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: General two-step synthesis pathway for HC Yellow 4.

Biological Activity and Toxicological Profile

The primary application of this compound is in the cosmetics industry as a hair dye.[9][11] Its biological activity has been primarily investigated in the context of safety and toxicology.

Studies have shown that this compound can be mutagenic in some assays.[11] Carcinogenicity studies in rodents have produced equivocal evidence of carcinogenic activity in male rats, with no evidence of such activity in female rats or mice.[3] Dermal absorption of HC Yellow No. 4 is reported to be low.[11]

There is no significant body of research indicating its use in drug development for specific therapeutic targets or its involvement in defined signaling pathways. Its utility in this area may be as a chemical intermediate for the synthesis of more complex molecules.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of the powder and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Disclaimer: This document is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation.

References

- 1. cir-safety.org [cir-safety.org]

- 2. HC Yellow 4 | C10H14N2O5 | CID 62158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 6. HC Yellow No. 2 | C8H10N2O3 | CID 78637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents [patents.google.com]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. chemuniverse.com [chemuniverse.com]

- 11. cosmileeurope.eu [cosmileeurope.eu]

In-Depth Technical Guide: Physical and Chemical Properties of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol. The information presented herein is intended to support research and development activities by providing key data points and experimental methodologies.

Core Physical and Chemical Data

The quantitative data available for this compound is summarized in the table below. This allows for a quick reference to its fundamental physicochemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 59820-43-8 | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Empirical Formula | C₁₀H₁₄N₂O₅ | [1] |

| Appearance | Canary yellow fluffy powder | [2] |

| Melting Point | 140 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| SMILES String | OCCOC1=CC(--INVALID-LINK--=O)=CC=C1NCCO | [1] |

| InChI Key | PNENOUKIPPERMY-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A patented method outlines the preparation of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine. This process involves a two-step synthesis starting from 2-amino-5-nitrophenol.

Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy) ethanol

This initial step involves the hydroxyethylation of 2-amino-5-nitrophenol.

-

Reactants and Reagents:

-

2-amino-5-nitrophenol

-

Ethylene chlorohydrin

-

Solid alkali catalyst (e.g., sodium hydroxide on a hydrotalcite support)

-

Water (as solvent)

-

-

Procedure:

-

In a 500ml autoclave, combine 250.0g of water, 25.0g (0.16 mol) of 2-amino-5-nitrophenol, 9.68g of the solid alkali catalyst, and 19.3g (0.24mol) of ethylene chlorhydrin.

-

The mixture is stirred and heated.

-

The reaction is maintained at a pressure of 0.2 - 0.3 MPa and a temperature of 115 - 125 °C for 8 hours.

-

Upon completion, the product, 2-(3-nitro-6-aminophenoxy) ethanol, is isolated.

-

Step 2: Synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine

The intermediate from Step 1 is then reacted with chloroethyl chloroformate followed by hydrolysis.

-

Reactants and Reagents:

-

2-(3-nitro-6-aminophenoxy) ethanol

-

Ethyl chloroformate

-

Catalyst (e.g., solid alkali, calcium carbonate, calcium oxide)

-

Solvent (e.g., water, glycol dimethyl ether, DMF)

-

Aqueous alkali solution (e.g., potassium hydroxide or sodium hydroxide) for hydrolysis

-

-

Procedure:

-

The 2-(3-nitro-6-aminophenoxy) ethanol is dissolved in a suitable solvent.

-

The catalyst and ethyl chloroformate are added. The mass ratio of 2-(3-nitro-6-amino-benzene oxygen) ethanol to ethyl chloroformate to catalyst is typically 1:1.0-3.0:0.2-1.5.

-

The condensation reaction is carried out.

-

Following condensation, hydrolysis is performed by adding an aqueous alkali solution. The weight ratio of 2-(3-nitro-6-amino-benzene oxygen) ethanol to the alkali is between 1:0.4 and 1:1.5, with the alkali solution concentration being 5-25%.

-

The final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, is then isolated.

-

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound. While research exists on structurally similar compounds, such as 2-[(4-Nitrophenyl)amino]ethanol, which has been investigated for its potential as a kinase inhibitor precursor in cancer therapy and for antimicrobial properties, no such studies have been published for the title compound.[3]

Therefore, at the time of this report, there is no experimental basis for proposing or diagramming any signaling pathways related to this compound.

Applications in Drug Development

Given the absence of data on its biological activity, there are currently no known applications of this compound in drug development. The structural motifs present in the molecule, namely the nitroaromatic and di-hydroxyethoxy functionalities, suggest that it could be explored in various research contexts, but any potential therapeutic utility remains to be investigated.

Disclaimer: This document is intended for informational purposes for a scientific audience. The safety and handling of this chemical should be conducted in accordance with established laboratory safety protocols and information available on its Safety Data Sheet.

References

An In-depth Technical Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also known as HC Yellow 4. It details its chemical structure, formula, and key physicochemical properties. While extensive research on this compound's biological activities and detailed experimental protocols are not widely available in publicly accessible scientific literature, this guide consolidates the existing data from chemical suppliers, patents, and toxicology reports. The primary application of this compound appears to be in the cosmetics industry as a hair dye.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a nitrophenyl ring substituted with an aminoethanol group and a hydroxyethoxy group.

Chemical Formula: C₁₀H₁₄N₂O₅[1]

SMILES String: OCCOC1=CC(--INVALID-LINK--=O)=CC=C1NCCO

InChI Key: PNENOUKIPPERMY-UHFFFAOYSA-N

Below is a 2D representation of the chemical structure.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A summary of the known physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 242.23 g/mol | [1] |

| CAS Number | 59820-43-8 | [1] |

| Appearance | Canary yellow fluffy powder | [2] |

| Melting Point | 140 °C | [2] |

| Form | Solid | |

| Solubility in Water | Insoluble | [1] |

Experimental Protocols

Synthesis of this compound (as described in Patent CN104744273A)

The synthesis is a two-step process:

-

Preparation of 2-(3-nitro-6-aminophenoxy)ethanol: 2-Amino-5-nitrophenol is reacted with a hydroxyethylation reagent in the presence of an alkali and a solvent under controlled pressure and temperature.

-

Formation of the final product: The intermediate, 2-(3-nitro-6-aminophenoxy)ethanol, is then reacted with chloroethyl chloroformate using a catalyst. The resulting product is condensed and hydrolyzed to yield N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.[3]

The patent claims this method results in high yield and purity, suitable for industrial production.[3]

Workflow for the Synthesis of this compound

References

- 1. HC Yellow 4 | C10H14N2O5 | CID 62158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(59820-43-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents [patents.google.com]

molecular weight of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

An In-Depth Technical Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, also known by its CAS Number 59820-43-8 and common name HC Yellow No. 4. The primary focus of this document is to detail its core physicochemical properties, headlined by its molecular weight, alongside a thorough exploration of its synthesis, mechanism of action, and primary application in the field of cosmetic science. This guide serves as a critical resource for professionals requiring detailed technical data on this specific nitroaromatic compound.

Core Chemical Identity and Physicochemical Properties

This compound is a nitroaromatic organic compound characterized by a nitrophenyl core functionalized with both an aminoethanol and a hydroxyethoxy group. These structural features are responsible for its characteristic color and its properties as a direct dye. The fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 242.23 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [1][2] |

| CAS Number | 59820-43-8 | [1][4] |

| Common Name | HC Yellow No. 4 | [2] |

| Appearance | Canary yellow fluffy powder | [4] |

| Melting Point | 140 °C | [5] |

| Primary Function | Hair Colorant / Direct Dye | [4][6] |

Synthesis Protocol: A Two-Step Industrial Method

The synthesis of this compound can be achieved through a robust, two-step process adapted from established industrial methods.[3] This approach ensures high purity and yield suitable for both research and commercial applications.[3] The causality behind this specific pathway lies in the sequential functionalization of a readily available starting material, 2-amino-5-nitrophenol.

Step 1: Hydroxyethylation of 2-amino-5-nitrophenol

The initial step involves the selective hydroxyethylation at the phenolic hydroxyl group. This is a nucleophilic substitution reaction where the phenoxide ion, formed under basic conditions, attacks the electrophilic carbon of an ethylene-containing reagent.

-

Raw Materials : 2-amino-5-nitrophenol, a suitable alkali (e.g., solid base like sodium hydroxide on a hydrotalcite carrier), and a hydroxyethylation reagent (e.g., ethylene chlorohydrin).[3]

-

Procedure :

-

Charge a pressure-rated autoclave with water (as solvent), 2-amino-5-nitrophenol, and the solid alkali catalyst.[3]

-

Add ethylene chlorohydrin to the mixture.

-

Seal the reactor and heat to 115-125 °C, maintaining an internal pressure of 0.2-0.3 MPa.[3]

-

Maintain the reaction under stirring for approximately 8 hours to drive the reaction to completion.

-

-

Intermediate Product : This reaction yields the intermediate compound 2-(6-amino-3-nitrophenoxy)ethanol.

Step 2: Condensation and Hydrolysis

The second step introduces the second hydroxyethyl group, this time onto the amino group, through a condensation-hydrolysis sequence.

-

Raw Materials : 2-(6-amino-3-nitrophenoxy)ethanol (from Step 1), chloroethyl chloroformate, and a catalyst (e.g., calcium carbonate).[3]

-

Procedure :

-

The intermediate from Step 1 is reacted with chloroethyl chloroformate in the presence of the catalyst.[3]

-

This condensation reaction is followed by hydrolysis using an aqueous alkali solution (e.g., 20% NaOH).[3]

-

The hydrolysis step cleaves the intermediate carbamate, yielding the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.

-

-

Final Product : The resulting compound is this compound. The product can be purified via filtration and vacuum drying.[3]

The overall synthesis workflow is visualized in the diagram below.

Application and Mechanism of Action in Cosmetic Science

The primary and most well-documented application of this compound is as a direct dye in semi-permanent and permanent hair coloring formulations, where it is known as HC Yellow No. 4.[4][7] Its utility in this context is directly related to its molecular structure and properties.

Mechanism as a Semi-Permanent Hair Dye

Unlike oxidative dyes that involve a chemical reaction within the hair cortex, HC Yellow No. 4 functions as a "direct dye." The mechanism is primarily a physical process:

-

Low Molecular Weight : With a molecular weight of 242.23 g/mol , the molecule is small enough to penetrate the hair cuticle and enter the cortex.[6]

-

Deposition : The dye molecules are deposited within the hair shaft, where they are held in place by weak intermolecular forces such as van der Waals forces and hydrogen bonds.

-

No Chemical Alteration : The process does not involve oxidation or a chemical reaction to develop the color; the compound itself is colored.[6] This results in a temporary to semi-permanent effect, as the dye molecules are gradually removed with subsequent shampooing.[4][6]

This mechanism is visualized in the following diagram.

References

- 1. cir-safety.org [cir-safety.org]

- 2. 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent [benchchem.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. This compound(59820-43-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. altmeyers.org [altmeyers.org]

Solubility Profile of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the organic compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol. Due to the limited availability of public data on this specific molecule, this document summarizes the known information and provides detailed experimental protocols for researchers to determine its solubility in various solvents. Furthermore, it presents a hypothetical biological signaling pathway based on the activities of structurally related nitroaromatic compounds.

Physicochemical Properties

This compound is described as a canary yellow fluffy powder with a melting point of 140°C. Its molecular formula is C₁₀H₁₄N₂O₅, and it has a molecular weight of 242.23 g/mol .

Solubility Data

Quantitative solubility data for this compound is sparse in publicly accessible literature. The available information is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | 20.5 | < 0.1 mg/mL |

Note: This data is based on limited sources. Further experimental validation is required for a comprehensive solubility profile.

Experimental Protocols for Solubility Determination

To obtain reliable and comprehensive solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved compound.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other analytical instrumentation.

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection for the persistence of solid material should be performed.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a calibrated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

Caption: Experimental workflow for the shake-flask solubility assay.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological targets of this compound are not well-documented, related nitroaromatic compounds have been reported to exhibit biological activities, including the inhibition of certain enzymes and interaction with cellular receptors. A plausible, though hypothetical, mechanism of action could involve the modulation of a cellular signaling pathway.

The following diagram illustrates a hypothetical signaling cascade that could be influenced by a compound of this class, leading to a cellular response. This is a generalized representation and requires experimental validation.

Caption: Hypothetical signaling pathway potentially modulated by the compound.

Conclusion

The solubility of this compound is a critical parameter for its potential applications in research and drug development. While current data is limited, this guide provides the necessary framework for researchers to conduct thorough solubility assessments. The provided experimental protocols, particularly the shake-flask method, offer a robust approach to generating the data required for a comprehensive solubility profile. Further investigation into its biological activities is warranted to elucidate its mechanism of action and potential therapeutic applications.

A Technical Guide to Investigating the Potential Mechanism of Action of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Introduction

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol is a nitroaromatic compound whose biological activities and mechanism of action are not yet fully elucidated. Its structure, featuring a nitrophenyl group and an ethanolamine moiety, suggests a potential for diverse biological interactions. The nitro group, in particular, is a key functional group known to be involved in bioreductive activation, a process with significant therapeutic implications, especially in oncology. This guide provides a comprehensive framework for researchers and drug development professionals to explore the potential mechanisms of action of this compound. We will delve into plausible hypotheses based on its chemical structure and the known activities of related molecules, and for each, we will outline detailed, state-of-the-art experimental protocols for validation.

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound and the literature on related nitroaromatic compounds, we can propose several potential mechanisms of action that warrant investigation.

Hypoxia-Activated Bioreductive Prodrug

The presence of the nitroaromatic group is a strong indicator that this compound could function as a hypoxia-activated prodrug. In the low-oxygen environment characteristic of solid tumors, the nitro group can undergo enzymatic reduction to form highly reactive cytotoxic species, such as nitroso, hydroxylamine, and amine derivatives.[1][2] These reactive intermediates can then covalently bind to cellular macromolecules like DNA and proteins, leading to cell death.[1] This selective activation in hypoxic regions offers a therapeutic window, minimizing damage to healthy, well-oxygenated tissues.[1][2]

Caption: Figure 1: Hypoxia-Activated Prodrug Pathway.

Objective: To determine if this compound exhibits selective cytotoxicity under hypoxic conditions.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

Hypoxia chamber (e.g., Invivo2, Baker Ruskinn)

-

Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo)

-

This compound

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Add the compound to the cells.

-

Normoxic and Hypoxic Incubation:

-

Place one set of plates in a standard incubator (21% O2, 5% CO2).

-

Place another set of identical plates in a hypoxia chamber (1% O2, 5% CO2).

-

-

Incubation Period: Incubate the plates for 48-72 hours.

-

Cytotoxicity Assessment: After incubation, perform a cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. A significantly lower IC50 value under hypoxia would support the hypothesis of a hypoxia-activated prodrug.

Alkylating Agent

Nitroaromatic compounds, particularly those with suitable leaving groups, can act as alkylating agents.[3][4][5] Although the subject compound does not have an obvious leaving group, its metabolites formed through bioreduction might possess alkylating capabilities. These electrophilic species can form covalent bonds with nucleophilic sites on DNA and proteins, leading to cellular dysfunction and apoptosis.

Caption: Figure 2: Alkylating Agent Workflow.

Objective: To assess the alkylating potential of the compound.

Materials:

-

4-(p-nitrobenzyl)pyridine (NBP)

-

This compound

-

Spectrophotometer

-

DNA and protein extraction kits

-

LC-MS/MS instrumentation

Procedure:

-

NBP Alkylation Assay:

-

React the compound with NBP in a suitable buffer.

-

Measure the formation of the colored alkylated NBP product using a spectrophotometer. An increase in absorbance indicates alkylating activity.

-

-

DNA/Protein Adduct Analysis:

-

Treat cells with the compound.

-

Isolate DNA and proteins from the treated cells.

-

Digest the DNA and proteins into smaller fragments.

-

Analyze the digests by LC-MS/MS to identify any covalent adducts formed between the compound (or its metabolites) and DNA bases or amino acid residues.

-

-

Cellular DNA Damage Response:

-

Treat cells with the compound.

-

Perform a Comet assay or immunofluorescence staining for γ-H2AX (a marker of DNA double-strand breaks) to assess the induction of DNA damage.

-

Kinase Inhibition

The structural similarity of the phenylamino ethanol core to known kinase inhibitors suggests that this compound could potentially target protein kinases. A related compound, 2-[(4-Nitrophenyl)amino]ethanol, serves as a precursor for synthesizing kinase inhibitors for lung cancer.[6] Kinases are crucial regulators of a wide range of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.

Caption: Figure 3: Kinase Inhibition Screening Cascade.

Objective: To identify potential protein kinase targets of the compound.

Materials:

-

Commercial kinase screening service (e.g., DiscoverX KinomeScan, Promega ADP-Glo)

-

This compound

-

Relevant cell lines for downstream validation

-

Phospho-specific antibodies

Procedure:

-

Primary Kinase Panel Screen: Submit the compound for screening against a large panel of recombinant human kinases at a single concentration (e.g., 10 µM).

-

Hit Identification and Confirmation: Identify kinases for which the compound shows significant inhibition (e.g., >50%). Confirm these hits in dose-response assays to determine their IC50 values.

-

Cellular Target Engagement: For the most promising kinase hits, investigate whether the compound can inhibit the kinase in a cellular context. This can be done by treating cells with the compound and then measuring the phosphorylation level of a known downstream substrate of the kinase using Western blotting.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that will be generated from the proposed experiments.

| Experiment | Metric | Condition 1 | Condition 2 | Interpretation |

| Hypoxia Cytotoxicity | IC50 (µM) | Normoxia (21% O2) | Hypoxia (1% O2) | A significantly lower IC50 in hypoxia suggests selective activity. |

| NBP Alkylation Assay | Absorbance at λmax | Control | Compound-treated | Increased absorbance indicates alkylating potential. |

| Kinase Inhibition | IC50 (nM) | Kinase A | Kinase B | Lower IC50 values indicate more potent inhibition. |

Conclusion

The multifaceted chemical structure of this compound presents several plausible and exciting avenues for its mechanism of action. The protocols detailed in this guide provide a robust and systematic approach to investigating its potential as a hypoxia-activated prodrug, an alkylating agent, or a kinase inhibitor. A thorough investigation using these methods will be crucial in uncovering the therapeutic potential of this compound and guiding its future development.

References

- 1. mdpi.com [mdpi.com]

- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent [benchchem.com]

An In-depth Technical Guide to 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol, also known by its hair dye designation HC Yellow No. 4, is a nitroaromatic compound.[1][2] It is recognized for its vibrant yellow color and is used in semi-permanent and permanent hair coloring formulations.[1][3] The presence of nitro, amino, and multiple hydroxyl functional groups suggests a compound with versatile chemical reactivity and potential for a range of applications.

Identifiers

| Identifier | Value |

| Chemical Name | 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol |

| CAS Number | 59820-43-8 |

| Molecular Formula | C₁₀H₁₄N₂O₅ |

| Molecular Weight | 242.23 g/mol |

| Synonyms | HC Yellow No. 4, N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol, 2-(3-Nitro-6-(beta-hydroxyethylamino)phenoxy)ethanol[4][5] |

| InChI | 1S/C10H14N2O5/c13-4-3-11-9-2-1-8(12(15)16)7-10(9)17-6-5-14/h1-2,7,11,13-14H,3-6H2 |

| InChI Key | PNENOUKIPPERMY-UHFFFAOYSA-N |

| SMILES | OCCOC1=CC(=C(C=C1)NCCO)--INVALID-LINK--[O-] |

Physicochemical Properties

| Property | Value |

| Appearance | Canary yellow fluffy powder[5] |

| Melting Point | 140 °C[5] |

| Solubility | Soluble in water[4] |

| Purity | Typically available at 98% purity (via HPLC)[6] |

Toxicological and Safety Information

This compound is classified as having acute oral toxicity and is a suspected mutagen. It can also cause skin sensitization and is harmful to aquatic life with long-lasting effects.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| May cause an allergic skin reaction | H317 |

| Suspected of causing genetic defects | H341 |

| Harmful to aquatic life with long lasting effects | H412 |

Experimental Protocols: Synthesis

The synthesis of 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol can be achieved through a multi-step process. A method described in Chinese patent CN104744273A involves a two-step synthesis starting from 2-amino-5-nitrophenol.[7]

Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol

This initial step involves the hydroxyethylation of 2-amino-5-nitrophenol.

-

Reactants: 2-amino-5-nitrophenol, an alkali (such as solid sodium hydroxide on hydrotalcite), a hydroxyethylation reagent (e.g., ethylene chlorohydrin), and a solvent (e.g., water).[7]

-

Procedure:

-

In a 500ml autoclave, add 250.0g of water, 25.0g (0.16 mol) of 2-amino-5-nitrophenol, 9.68g of solid alkali, and 19.3g (0.24 mol) of ethylene chlorohydrin.[7]

-

Stir the mixture and heat to 115-125 °C.[7]

-

Maintain the reaction under a pressure of 0.2-0.3 MPa for 8 hours.[7]

-

Upon completion, the intermediate 2-(3-nitro-6-aminophenoxy)ethanol is obtained.

-

Step 2: Synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine

The intermediate from Step 1 is then converted to the final product through condensation and hydrolysis.

-

Reactants: 2-(3-nitro-6-aminophenoxy)ethanol, dimethylformamide (DMF), ethyl chloroformate, and calcium carbonate, followed by aqueous sodium hydroxide.[7]

-

Procedure:

-

In a 500ml autoclave, add 23.2g of 2-(3-nitro-6-aminophenoxy)ethanol, 232.0g of DMF, 23.4g of ethyl chloroformate, and 12.0g of calcium carbonate.[7]

-

Stir and heat the mixture to 60-100 °C under a pressure of 0.1-1.0 MPa for 4-9 hours.[7]

-

Monitor the reaction by HPLC until the starting material is consumed (less than 0.5%).[7]

-

Add a 20% aqueous sodium hydroxide solution and maintain the temperature at 50-90 °C for 4-7 hours for hydrolysis.[7]

-

Monitor the hydrolysis by HPLC until the intermediate is less than 1.0%.[7]

-

Dilute the reaction solution with 232g of water, filter, and wash the filter cake.[7]

-

Dry the product in an oven to obtain N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.[7]

-

Potential Applications and Research Areas

While the primary documented use of 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol is as a hair colorant, its chemical structure suggests potential for broader applications, particularly in medicinal chemistry.

Nitroaniline derivatives are a class of compounds that have garnered significant interest for their diverse biological activities, including anticancer and antimicrobial properties.[8][9] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form reactive species that can induce cell death.[8] The amino and hydroxyl groups on the molecule provide sites for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activity.

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol based on the described experimental protocols.

Caption: A potential synthesis pathway for the target compound.

General Structure-Activity Relationship Concept

The following diagram illustrates the general concept of how the functional groups on a nitroaniline derivative can be modified to explore structure-activity relationships (SAR) in drug discovery.

Caption: Exploring structure-activity relationships.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. altmeyers.org [altmeyers.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. CAS 59820-43-8: HC Yellow 4 | CymitQuimica [cymitquimica.com]

- 5. 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol(59820-43-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: Spectral and Synthetic Profile of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic data for the compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also known by its common name HC Yellow No. 4. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols and a summary of known analytical characterizations.

Chemical Identity and Properties

This compound is a nitroaromatic compound with the CAS number 59820-43-8.[1][2][3][4] Its chemical structure consists of a 4-nitroaniline core further substituted with a 2-(2-hydroxyethoxy) group and an N-ethanol group. This bifunctional nature makes it a subject of interest in various chemical and pharmaceutical research areas.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59820-43-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [1][2][3] |

| Molecular Weight | 242.23 g/mol | [1][2][3] |

| Appearance | Brilliant yellow to yellow/green crystalline powder | [5] |

| Melting Point | 142-145 °C | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Purity | > 95% (by HPLC) | [5] |

Spectral Data Summary

Table 2: Summary of Spectroscopic Analysis

| Spectroscopic Technique | Status | Reference |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Characterization performed and consistent with structure. | [5] |

| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Characterization performed and consistent with structure. | [5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characterization performed and consistent with structure. | [5] |

| Ultraviolet-Visible Spectroscopy (UV-Vis) | Characterization performed and consistent with structure. | [5] |

| High-Performance Liquid Chromatography (HPLC-UV) | Method developed for purity analysis. | [5] |

Experimental Protocols

A detailed protocol for the synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, which is chemically identical to the topic compound, has been reported. The synthesis involves a two-step process starting from 2-amino-5-nitrophenol.

Synthesis of this compound

This synthesis is a two-step process involving hydroxyethylation followed by a condensation and hydrolysis sequence.

Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol

-

To a suitable reaction vessel, add 2-amino-5-nitrophenol, an appropriate alkali (e.g., sodium hydroxide), and a solvent.

-

Introduce a hydroxyethylation reagent.

-

The reaction is carried out under controlled pressure and temperature to yield 2-(3-nitro-6-aminophenoxy)ethanol.

Step 2: Synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine

-

The intermediate, 2-(3-nitro-6-aminophenoxy)ethanol, is reacted with chloroethyl chloroformate in the presence of a catalyst.

-

This condensation reaction is followed by hydrolysis to yield the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.

Visualizations

Diagrams of Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and the analytical workflow for the characterization of the compound.

Caption: Synthetic pathway for the target compound.

Caption: Logical workflow for compound analysis.

References

An In-depth Technical Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the chemical and biological properties of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, a nitroaromatic compound commonly known as HC Yellow No. 4. The document consolidates available data on its physicochemical characteristics, synthesis, and toxicological profile, including oral toxicity, genotoxicity, and carcinogenicity. While primarily used as a semi-permanent hair dye, this guide also explores its potential antimicrobial properties. Detailed experimental protocols from key toxicological studies are presented, alongside a proposed mechanism of action based on the known reactivity of nitroaromatic compounds. This information is intended to serve as a valuable resource for researchers in toxicology, medicinal chemistry, and drug development.

Introduction

This compound, registered under CAS number 59820-43-8 and also known as HC Yellow No. 4, is a synthetic organic compound belonging to the class of nitroanilines. Its primary application is as a direct dye in semi-permanent hair coloring products, where it imparts a yellow shade. The presence of a nitro group, a known electrophilic and redox-active moiety, raises interest in its biological activities and potential toxicological effects. Understanding the properties and biological interactions of this compound is crucial for its safe use and for exploring any potential therapeutic applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The compound is a canary yellow, fluffy powder with a melting point of approximately 140-147°C.[1][2] Its solubility in water is low.[1] Spectroscopic data, including infrared, ultraviolet, and nuclear magnetic resonance, have been reported in the literature, confirming its chemical structure.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 59820-43-8 | [2][3] |

| Synonym | HC Yellow No. 4 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [2] |

| Molecular Weight | 242.23 g/mol | [2] |

| Appearance | Canary yellow fluffy powder | [1] |

| Melting Point | 140 - 147 °C | [1][2] |

| Solubility | Soluble in ethanol and acetone; low solubility in water | [2] |

Synthesis

A preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine is detailed in Chinese patent CN104744273A. The synthesis is a two-step process:

-

Hydroxyethylation of 2-Amino-5-nitrophenol: 2-Amino-5-nitrophenol is reacted with a hydroxyethylation reagent in the presence of an alkali and a solvent under controlled pressure and temperature to yield 2-(3-nitro-6-aminophenoxy) ethanol.

-

Condensation and Hydrolysis: The intermediate, 2-(3-nitro-6-aminophenoxy) ethanol, is then reacted with chloroethyl chloroformate in the presence of a catalyst. The resulting product undergoes condensation and hydrolysis to yield the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.

The patent claims that this method results in a high yield and purity of the final product, making it suitable for industrial production.

Biological Activity and Toxicology

The biological activity of this compound has been primarily investigated in the context of its use in cosmetics. The compound exhibits some antimicrobial activity and has undergone extensive toxicological evaluation.

Antimicrobial Activity

Toxicological Profile

The toxicological profile of HC Yellow No. 4 has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel and the International Agency for Research on Cancer (IARC).

Oral Toxicity: Short-term and subchronic oral toxicity studies in rodents have shown that high doses of the compound can lead to a decrease in body weight.[3]

Percutaneous Absorption: Studies using commercial hair dye products containing 1% HC Yellow No. 4 indicated that there is little absorption of the compound through the skin.[3]

Genotoxicity: HC Yellow No. 4 has been shown to be mutagenic in bacterial and insect assays.[5]

Carcinogenicity: The IARC has classified HC Yellow No. 4 as having inadequate evidence for carcinogenicity in humans and limited evidence in experimental animals.[5] Studies in rats indicated an increased incidence of pituitary gland adenomas in males at high doses.[5]

A summary of the key toxicological findings is presented in Table 2.

Table 2: Summary of Toxicological Data for this compound (HC Yellow No. 4)

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | Body weight decreases at high doses | [3] |

| Percutaneous Absorption | Low | [3] |

| Genotoxicity | Mutagenic in bacteria and insects | [5] |

| Carcinogenicity | Inadequate evidence in humans, limited evidence in animals (increased pituitary adenomas in male rats) | [5] |

| Skin Irritation/Sensitization | Not an irritant or sensitizer | [6] |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are available in the National Toxicology Program (NTP) Technical Report on the toxicology and carcinogenesis studies of HC Yellow No. 4. The following provides a summary of the methodology for the 2-year feed studies in rats and mice.

Carcinogenicity Bioassay in F344/N Rats and B6C3F1 Mice (Feed Studies)

-

Test Substance: HC Yellow No. 4 (purity >93%)

-

Animal Species: F344/N rats and B6C3F1 mice

-

Administration Route: In feed

-

Dosage Levels (Rats):

-

Males: 0, 2,500, or 5,000 ppm

-

Females: 0, 5,000, or 10,000 ppm

-

-

Dosage Levels (Mice):

-

Males and Females: 0, 5,000, or 10,000 ppm

-

-

Duration: 104 weeks

-

Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. Feed consumption was measured monthly. Complete necropsies and microscopic examinations of major tissues and organs were performed on all animals.

Mechanism of Action

The biological activity and toxicity of nitroaromatic compounds are often linked to the metabolic reduction of the nitro group. A plausible mechanism of action for this compound is proposed to involve the following steps, as illustrated in the diagram below.

Proposed Mechanism of Toxicity

-

Bioreduction: The nitro group (-NO₂) of the compound can undergo enzymatic reduction by nitroreductases present in various organisms, including gut microbiota and mammalian cells. This one-electron reduction forms a nitro anion radical.

-

Redox Cycling and Oxidative Stress: The nitro anion radical can react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide radical (O₂⁻). This process, known as redox cycling, leads to the continuous generation of reactive oxygen species (ROS).

-

Cellular Damage: The accumulation of ROS, such as superoxide and hydrogen peroxide, can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This can result in damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to cytotoxicity and genotoxicity.

-

Formation of Reactive Intermediates: Further reduction of the nitro group can lead to the formation of nitroso and hydroxylamine derivatives. These intermediates are highly reactive electrophiles that can form covalent adducts with macromolecules like DNA and proteins, potentially leading to mutations and cellular dysfunction.

Caption: Proposed mechanism of toxicity for this compound.

Conclusion

This compound (HC Yellow No. 4) is a well-characterized nitroaromatic compound with a primary application in the cosmetics industry. Its toxicological profile has been extensively studied, revealing potential for genotoxicity and carcinogenicity at high doses in animal models, although human data is lacking. The likely mechanism of toxicity involves the bioreduction of its nitro group, leading to oxidative stress and the formation of reactive intermediates. While it may possess antimicrobial properties, further quantitative studies are needed to validate this and explore any potential therapeutic applications. This guide provides a foundational understanding of the compound for professionals in related scientific fields. Further research into its specific biological interactions and potential for drug development is warranted, with careful consideration of its toxicological properties.

References

- 1. HC Yellow 4 | C10H14N2O5 | CID 62158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dl.astm.org [dl.astm.org]

- 3. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Initial Synthesis and Discovery of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the initial synthesis, discovery, and toxicological evaluation of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, a compound also known by its cosmetic industry name, HC Yellow No. 4. With the CAS Registry Number 59820-43-8, this molecule has found its primary application as a direct dye in semi-permanent and permanent hair coloring formulations.[1][2] This document details the synthetic pathways, historical context of its discovery and structural elucidation, and presents available toxicological data. While specific signaling pathways associated with this compound are not extensively documented in publicly available literature, this guide summarizes the key findings on its biological effects.

Discovery and Historical Context

The initial discovery of this compound, or HC Yellow No. 4, is rooted in the development of synthetic dyes for the cosmetics industry. Production of this dye began in the late 1950s.[3] Its primary function is as a hair colorant, valued for its ability to impart a yellow shade to hair.[1][2]

There was historical confusion regarding the precise chemical structure of HC Yellow No. 4.[3][4] An earlier edition of the Cosmetic, Toiletry, and Fragrance Association (CTFA) Cosmetic Ingredient Dictionary depicted an incorrect structure with a different CAS number.[4] Subsequent analysis led to the correct structural assignment, which is now universally recognized as this compound with the CAS number 59820-43-8.[4]

Physicochemical Properties

The fundamental physicochemical properties of HC Yellow No. 4 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59820-43-8 | [5] |

| Molecular Formula | C₁₀H₁₄N₂O₅ | [5] |

| Molecular Weight | 242.23 g/mol | [5] |

| Appearance | Canary yellow fluffy powder | [6][7] |

| Melting Point | 140 °C (284 °F) | [6][7] |

| Solubility | Insoluble in water | [6] |

Synthesis

The synthesis of this compound has been described in various patents. A prominent method involves a two-step process starting from 2-amino-5-nitrophenol. This process is detailed in Chinese patent CN104744273A and is an improvement on earlier methods, such as the one described in US Patent 4,337,061.[8]

Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process:

-

Hydroxyethylation of 2-amino-5-nitrophenol: The starting material, 2-amino-5-nitrophenol, is reacted with a hydroxyethylating agent, such as ethylene chlorohydrin, in the presence of a base to yield the intermediate, 2-(6-amino-3-nitrophenoxy)ethanol.

-

Second Hydroxyethylation and Rearrangement: The intermediate then undergoes a reaction with an agent like ethyl chloroformate, followed by condensation and hydrolysis to yield the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.[8]

Experimental Protocols

The following experimental protocols are based on the procedures described in Chinese Patent CN104744273A.[8]

Step 1: Synthesis of 2-(6-amino-3-nitrophenoxy)ethanol

-

Materials:

-

2-amino-5-nitrophenol

-

Water (solvent)

-

Solid alkali (e.g., sodium hydroxide on a support)

-

Ethylene chlorohydrin (hydroxyethylating agent)

-

-

Procedure:

-

In a 500 mL autoclave, add 250.0 g of water, 25.0 g (0.16 mol) of 2-amino-5-nitrophenol, 9.68 g of solid alkali, and 19.3 g (0.24 mol) of ethylene chlorohydrin.

-

Stir the mixture and heat.

-

Maintain the pressure between 0.2 and 0.3 MPa and the temperature between 115 and 125 °C.

-

Allow the reaction to proceed for 8 hours.

-

After the reaction, the intermediate product, 2-(6-amino-3-nitrophenoxy)ethanol, is obtained after workup.

-

Step 2: Synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine

-

Materials:

-

2-(6-amino-3-nitrophenoxy)ethanol (from Step 1)

-

Dimethyl ether (DME) (solvent)

-

Ethyl chloroformate

-

Calcium carbonate (catalyst)

-

20% aqueous sodium hydroxide solution

-

-

Procedure:

-

To a 500 mL autoclave, add 23.2 g of 2-(6-amino-3-nitrophenoxy)ethanol, 232.0 g of DME, 23.4 g of ethyl chloroformate, and 12.0 g of calcium carbonate.

-

Stir and heat the mixture, maintaining a pressure of 0.1 - 1.0 MPa and a temperature of 60 - 100 °C for 4 - 9 hours.

-

Monitor the reaction by HPLC until the content of the starting intermediate is less than 0.5%.

-

Add 20% aqueous sodium hydroxide solution to the reactor and maintain the temperature at 50 - 90 °C for 4 - 7 hours for hydrolysis.

-

Monitor the hydrolysis by HPLC until the intermediate content is less than 1.0%.

-

Stop the reaction and dilute the solution with 232 g of water.

-

Filter the mixture, wash the filter cake, and dry it in an oven to obtain the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.

-

Toxicological Data

Extensive toxicological studies have been conducted on HC Yellow No. 4, primarily in the context of its use in hair dyes. The data is summarized below.

Acute Toxicity

| Species | Route | LD₅₀ | Observations | Reference |

| Rat | Oral | > 5 g/kg bw | Yellow coloration of skin and mucosae. No mortalities at 5 g/kg. | [4] |

| Rat | Oral | > 2000 mg/kg bw | No treatment-related abnormalities other than dark brown fur staining. | [9] |

Genetic and Related Effects

| Assay | System | Result | Reference |

| Gene Mutation | Salmonella typhimurium | Positive | [3] |

| Sex-linked Recessive Lethal Mutation | Drosophila melanogaster | Positive (injection), Negative (feeding) | [3] |

Carcinogenicity

| Species | Route | Conclusion | Reference |

| F344/N Rats (male) | Feed | Equivocal evidence (increased pituitary gland adenomas) | [6] |

| F344/N Rats (female) | Feed | No evidence | [6] |

| B6C3F1 Mice (male and female) | Feed | No evidence | [6] |

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies detailing the signaling pathways or a precise molecular mechanism of action for this compound in the context of drug development or targeted therapies. The available toxicological data focuses on its safety assessment as a cosmetic ingredient.

The biological activity of nitroaromatic compounds, in general, is often associated with the potential for the nitro group to be reduced to reactive intermediates that can interact with cellular macromolecules.[10] However, for HC Yellow No. 4, specific interactions with signaling pathways have not been elucidated.

The workflow for assessing the safety of a cosmetic ingredient like HC Yellow No. 4 typically involves a series of toxicological studies.

Conclusion

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. HC YELLOW NO. 4 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. HC Yellow 4 | C10H14N2O5 | CID 62158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(59820-43-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]